3-Chloro-6-fluoro-1H-indazol-5-amine
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Overview
Description
3-Chloro-6-fluoro-1H-indazol-5-amine is a heterocyclic compound with the molecular formula C7H5ClFN3. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a fused bicyclic structure consisting of a pyrazole ring and a benzene ring, with chlorine and fluorine substituents at positions 3 and 6, respectively .
Mechanism of Action
Target of Action
Indazole-containing compounds, which include 3-chloro-6-fluoro-1h-indazol-5-amine, have been reported to inhibit, regulate, and modulate kinases such as chk1 and chk2 .
Mode of Action
It is known that indazole derivatives can interact with their targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indazole derivatives have been reported to affect various biochemical pathways, particularly those involving kinases . The downstream effects of these interactions can lead to changes in cellular processes, potentially contributing to the compound’s therapeutic effects.
Result of Action
Indazole derivatives have been reported to have various biological activities, including antitumor activity . The specific effects of this compound on molecular and cellular processes are subjects of ongoing research.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, ventilated place, away from direct sunlight and high temperatures . These conditions can help maintain the stability and efficacy of the compound. Additionally, the compound should be kept away from oxidizing agents or strong acids to prevent dangerous reactions .
Biochemical Analysis
Biochemical Properties
It is known that indazole derivatives, which 3-Chloro-6-fluoro-1H-indazol-5-amine is a part of, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Some indazole derivatives have been shown to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Molecular Mechanism
Indazole derivatives have been shown to inhibit cyclo-oxygenase-2 (COX-2), affecting the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature .
Metabolic Pathways
Imidazole, a related compound, is known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-fluoro-1H-indazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed cyclization of o-haloaryl-N-tosylhydrazones . These methods are optimized to achieve high yields and minimal byproducts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-fluoro-1H-indazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents like tert-butyl nitrite, and reducing agents such as hydrazine . Reaction conditions often involve the use of solvents like DMSO and the presence of catalysts like Cu(OAc)2 .
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can have enhanced biological activities and different pharmacological properties .
Scientific Research Applications
3-Chloro-6-fluoro-1H-indazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the development of agrochemicals and dyes.
Comparison with Similar Compounds
3-Chloro-6-fluoro-1H-indazol-5-amine can be compared with other indazole derivatives, such as:
3-Amino-1H-indazole: Known for its antiproliferative activity against cancer cells.
6-Amino-3-chloro-1H-indazole: Used in organic synthesis and pharmaceuticals.
1H-indazole-3-carboxamide: Exhibits anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indazole derivatives .
Properties
IUPAC Name |
3-chloro-6-fluoro-2H-indazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFN3/c8-7-3-1-5(10)4(9)2-6(3)11-12-7/h1-2H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDHJLHKZOYJOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNC(=C21)Cl)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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